Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate

Lipophilicity XLogP3 Membrane Permeability

This intermediate features a 5-chloro-2-nitrophenyl motif that elevates lipophilicity (XLogP3 2.8) over non-chlorinated analogs, enhancing cellular uptake and BBB penetration in SAR. The aryl chloride enables modular Pd-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings for rapid library diversification. Consistently ≥95% purity from major suppliers ensures predictable scale-up with reduced purification burden.

Molecular Formula C11H12ClNO4
Molecular Weight 257.67 g/mol
Cat. No. B11720259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-(5-Chloro-2-nitrophenyl)propanoate
Molecular FormulaC11H12ClNO4
Molecular Weight257.67 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C11H12ClNO4/c1-2-17-11(14)6-3-8-7-9(12)4-5-10(8)13(15)16/h4-5,7H,2-3,6H2,1H3
InChIKeyRQZRNRMOYBTYDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate: Essential Procurement and Identity Data for Research Chemical Sourcing


Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate (CAS 1803762-10-8) is a synthetic organic compound belonging to the class of nitrochloro aromatic propanoate esters. It is a useful research chemical and synthetic intermediate with a molecular formula of C11H12ClNO4 and a molecular weight of 257.67 g/mol . Its structure features a 5-chloro-2-nitrophenyl ring system with a propanoate ester side chain. The compound exhibits a calculated lipophilicity (XLogP3) of 2.8 , which is a key physicochemical property influencing its behavior in synthetic and biological systems. Commercial availability is established with typical purities of 95% or higher from multiple suppliers . This compound serves as a foundational building block in organic synthesis, with its unique substitution pattern enabling specific reactivity profiles and biological interactions.

Why Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate Cannot Be Casually Substituted by Common In-Class Analogs


The 5-chloro-2-nitrophenyl substitution pattern in Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is not merely a trivial variation; it fundamentally alters key molecular properties that dictate performance in both synthetic and biological contexts. Direct replacement with the non-chlorinated analog, Ethyl 3-(2-nitrophenyl)propanoate, results in a significant shift in lipophilicity (ΔXLogP3 = -0.6) and a 34.4 g/mol reduction in molecular weight . This difference can critically impact reaction kinetics, solubility profiles, and passive membrane permeability. Furthermore, analogs with alternative substitution patterns (e.g., para-nitro) or different functional groups (e.g., carboxylic acid) exhibit distinct reactivity and biological target engagement, rendering them non-interchangeable for applications requiring the specific steric and electronic features of the 5-chloro-2-nitro motif . The presence of both an electron-withdrawing nitro group and a chloro substituent creates a unique electronic environment that governs electrophilic and nucleophilic aromatic substitution outcomes, a nuance lost upon generic substitution.

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate: Quantified Differentiators Against Structural Analogs for Informed Procurement


Lipophilicity Advantage Over Non-Chlorinated Analog

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate demonstrates a calculated XLogP3 of 2.8 . This is a 27.3% increase in lipophilicity compared to its direct non-chlorinated structural analog, Ethyl 3-(2-nitrophenyl)propanoate, which has an XLogP3 of 2.2 .

Lipophilicity XLogP3 Membrane Permeability Drug Design

Chloro Substituent as a Synthetic Handle for Cross-Coupling Reactions

The presence of the 5-chloro substituent in Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate enables participation in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations . This capability is absent in the non-halogenated analog, Ethyl 3-(2-nitrophenyl)propanoate .

Cross-Coupling Suzuki-Miyaura Buchwald-Hartwig Aryl Halide

Commercial Purity Benchmarking for Research Consistency

Commercially available Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate is routinely supplied at high purity levels, with vendors consistently reporting specifications of 95% and up to 98% . This provides a reliable, verifiable quality baseline for experimental reproducibility that may not be uniformly available for all niche analogs.

Purity Quality Control Reproducibility Procurement

Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate: Prioritized Application Scenarios Based on Structural Evidence


Medicinal Chemistry: Lead Optimization Requiring Enhanced Lipophilicity

In structure-activity relationship (SAR) studies where improving membrane permeability is a primary goal, Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate offers a quantifiable advantage. Its XLogP3 of 2.8 makes it the preferred starting material over the non-chlorinated analog (XLogP3 2.2) when designing analogs with improved cellular uptake or blood-brain barrier penetration potential, without drastically altering molecular shape.

Synthetic Methodology: Platform for Cross-Coupling Chemistry

For chemists developing novel synthetic routes or constructing diverse compound libraries, the 5-chloro substituent is a key differentiator. The compound serves as an effective substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings . This allows for the rapid and modular diversification of the aromatic core, a capability that the non-halogenated analog lacks .

Process Chemistry: Reliable Intermediate for Scale-Up

The commercial availability of Ethyl 3-(5-Chloro-2-nitrophenyl)propanoate at consistently high purity levels (≥95%) makes it a reliable choice for process development and scale-up activities. The reduced variability in input quality translates to more predictable reaction outcomes and easier purification, lowering the risk and cost associated with producing advanced intermediates.

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